Carbazochrome
Overview
Description
Carbazochrome is an antihemorrhagic or hemostatic agent that promotes clotting, preventing blood loss from open wounds . It is an oxidation product of adrenaline which enhances the microcirculatory tone . It is not FDA-approved but is available as tablets or IM/SC injections in the treatment of hemorrhages in a number of countries .
Synthesis Analysis
Carbazochrome is a derivative of adrenochrome and semicarbazide hydrochloride is used as a reagent in its synthesis . A study investigated the interaction of pristine CNT with carbazochrome, providing valuable information on structural properties, adsorption energy, orientation, and charge transfer between CNT and carbazochrome drug in CNT/carbazochrome complexes .Molecular Structure Analysis
The molecular formula of Carbazochrome is C10H12N4O3 . The structure of Carbazochrome was investigated with M06-2X functional and 6-31G * basis set .Chemical Reactions Analysis
The interaction between drugs and single-walled carbon nanotubes is proving to be of fundamental interest for drug system of delivery and nano-bio-sensing . The stronger interactions appeared the oxygen atom of C=O group and nitrogen atom of imine groups .Physical And Chemical Properties Analysis
Carbazochrome has a molecular weight of 236.231 . The interaction between CNT and carbazochrome is physical adsorption .Scientific Research Applications
Synthesis of Carbazoles
- Carbazoles have significant applications in organic and medicinal chemistry, as well as in materials science. An efficient method for synthesizing carbazoles, which involves intramolecular C–H bond amination, was developed under visible light and aerobic conditions. This method uses catalytic amounts of palladium and a novel iridium catalyst (Choi et al., 2015).
Photoinitiators of Polymerization
- Carbazole-based compounds, recognized for their photoinitiating ability, photochemical stability, and cost-effectiveness, are emerging as the next generation of photoinitiators, especially under visible light (Dumur, 2020)(Dumur, 2020).
Electroactive Amorphous Materials for Optoelectronics
- Carbazole derivatives, known for good charge transport, electroluminescence, and thermal stability, are used in photorefractive systems and organic light emitting diodes (Grigalevicius, 2006)(Grigalevicius, 2006).
Biomedical Imaging
- Carbazole derivatives have been utilized in biomedical imaging due to their robust fluorescent properties and biocompatibility. They provide critical insights for studying biological processes (Yin et al., 2020)(Yin et al., 2020).
Organic Electronics
- Modified carbazole, used as a hole-transporter, has been applied in host–guest blue light-emitting electrochemical cells, demonstrating its potential in organic electronics (Pertegás et al., 2014)(Pertegás et al., 2014).
Biological Activities
- Carbazole derivatives exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making them important in medicinal chemistry (Bashir et al., 2015)(Bashir et al., 2015).
Drug Quality Control
- Carbazochrome has been detected using flow injection chemiluminescent analysis, which is suitable for drug quality control and in vivo pharmaceutical analysis (Wang Yong-hong, 2011)(Wang Yong-hong, 2011).
Photoluminescence and Organic Phosphorescence
- The presence of low-concentration isomeric impurities in commercial carbazole significantly impacts the properties of synthesized molecules in photoluminescence and organic phosphorescence (Chen et al., 2020)(Chen et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCSSDNTQJGTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048310 | |
Record name | Carbazochrome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Carbazochrome interacts with platelet surface α-adrenoreceptors which are Gq-coupled receptors that leads to activation of PLC IP3/DAG pathway and increase in intracellular calcium levels. Elevated calcium ions bind to calmodulin and activates Ca2+/calmodulin-dependent myosin light chain kinase, allowing the myosin crossbridge to bind to the actin filament and polymerisation of globular actin (G-actin) to filamentous actin (F-actin). Subsequent contraction of endothelial cells changes the shape of platelets and promotes the release of factors such as serotonin, ADP, Von Willebrand and platelet activating factor by platelets that induce aggregation and platelet adherence. Carbazochrome is reported to inhibit vascular hyperpermeability by inhibiting agonist-induced phosphoinositides hydrolysis caused by various vasoactive agents such as tryptase, thrombin and bradykinin. | |
Record name | Carbazochrome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09012 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Carbazochrome | |
CAS RN |
69-81-8 | |
Record name | Carbazochrome [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazochrome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09012 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | carbazochrome | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbazochrome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbazochrome | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBAZOCHROME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81F061RQS4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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